molecular formula C8H12Cl2N2 B2623652 6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride CAS No. 1355328-35-6

6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride

Cat. No.: B2623652
CAS No.: 1355328-35-6
M. Wt: 207.1
InChI Key: QUGQSDLSEFDLMT-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride” is a chemical compound with the empirical formula MFCD12913786 . The SMILES string for this compound is NC1C2=CC=CN=C2CC1.Cl.Cl .


Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .


Chemical Reactions Analysis

In the synthesis process, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator for preservation . The molecular weight of the compound is 207.1 .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-4-6-2-1-3-10-8(6)5-7;;/h1-3,7H,4-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGQSDLSEFDLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355328-35-6
Record name 5H,6H,7H-cyclopenta[b]pyridin-6-amine dihydrochloride
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